verticillin B1
Description
Verticillin B1 (CAS: 12797-80-7) is a natural product classified as a carboxy-lactone compound, distinct from the more common epipolysulfanyldioxopiperazine verticillins . It exists as a white to light-yellow solid and is biosynthesized by fungal strains, though its specific source organism remains unspecified in available literature. This compound exhibits notable antifungal and anti-biofilm activities, making it a candidate for antibiotic research . Safety protocols emphasize its respiratory toxicity, necessitating protective equipment during handling .
Properties
CAS No. |
12797-80-7 |
|---|---|
Molecular Formula |
C28H41NS |
Synonyms |
verticillin B1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Source Comparison
| Compound | Core Structure | Molecular Formula | Source Fungus |
|---|---|---|---|
| Verticillin B1 | Carboxy-lactone | Not reported | Unspecified fungal strain |
| Verticillin A | Epipolysulfanyldioxopiperazine | C₃₀H₂₈N₆O₆S₄ | Verticillium sp. |
| Verticillin D | Modified dioxopiperazine | Not reported | Penicillium sp. (marine) |
| Chaetocin | Dioxopiperazine with disulfides | C₃₀H₂₈N₆O₆S₆ | Chaetomium spp. |
| Leptosin C | Not fully elucidated | Not reported | P. typharum |
Bioactivity Profiles
- This compound : Demonstrates antifungal activity and inhibition of biofilm formation, though specific microbial targets are underexplored .
- Verticillin A & D: Exhibit nanomolar cytotoxicity against ovarian cancer cell lines (OVCAR4, OVCAR8) and reduce tumor burden in xenograft models . Verticillin A also inhibits HGF/c-Met signaling in gastric and cervical cancers .
- Chaetocin: Known as a histone methyltransferase inhibitor, with potent anticancer activity .
- Leptosin C : Selectively inhibits Cryptococcus neoformans, a pathogenic fungus, with minimal cytotoxicity to mammalian cells .
- Sch 52900/Sch 52901 : Show >50% nematode mortality (C. elegans, P. redivivus) within 24 hours .
Q & A
Q. Table 1: Key Experimental Parameters for this compound Bioassays
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell viability assay | MTT/WST-1, 72-hour incubation | |
| Dose range | 0.1–100 µM (10-point serial dilution) | |
| Replicates | n ≥ 3 technical, n ≥ 2 biological |
Q. Table 2: Statistical Models for this compound Data Analysis
| Data Type | Model | Software |
|---|---|---|
| Dose-response | Four-parameter logistic regression | GraphPad Prism |
| Transcriptomics | DESeq2 for differential expression | R/Bioconductor |
| Molecular docking | AutoDock Vina with MM/GBSA scoring | PyMOL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
